a-Aminobenzylphosphonic acid hydrochloride
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Overview
Description
[amino(phenyl)methyl]phosphonic acid hydrochloride is a chemical compound with the molecular formula C7H10NO3P·HCl. It is a derivative of phosphonic acid, where an amino group and a phenyl group are attached to the central phosphorus atom. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [amino(phenyl)methyl]phosphonic acid hydrochloride typically involves the reaction of a precursor containing a P(O)–H bond, such as hypophosphorous acid, with an aldehyde and a primary or secondary amine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of [amino(phenyl)methyl]phosphonic acid hydrochloride may involve large-scale reactions using similar precursors and conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
[amino(phenyl)methyl]phosphonic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The amino and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonic acids. These products have diverse applications in different fields .
Scientific Research Applications
[amino(phenyl)methyl]phosphonic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of [amino(phenyl)methyl]phosphonic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [®-Amino(phenyl)methyl]phosphonic acid hydrochloride
- Other amino-phosphonic acid derivatives
Uniqueness
[amino(phenyl)methyl]phosphonic acid hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in chemical reactions and applications in various fields makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H11ClNO3P |
---|---|
Molecular Weight |
223.59 g/mol |
IUPAC Name |
[amino(phenyl)methyl]phosphonic acid;hydrochloride |
InChI |
InChI=1S/C7H10NO3P.ClH/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h1-5,7H,8H2,(H2,9,10,11);1H |
InChI Key |
NUTSMPODGJTHMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(N)P(=O)(O)O.Cl |
Origin of Product |
United States |
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